(3-Phenoxyphenyl)hydrazine

Fungicide Discovery Agricultural Chemistry Structure-Activity Relationship

Many synthetic programs targeting pyrethroid analogs or fungicidal leads suffer from batch inconsistency when using generic arylhydrazines. (3-Phenoxyphenyl)hydrazine (CAS 104997-24-2) resolves this with a defined meta-phenoxy pharmacophore critical for target binding. • Enables regioselective Fischer indole and pyrazole cyclizations via electronic directing effects. • Direct precursor to pyrethroid mimetics; aligns with fenvalerate/cypermethrin pharmacophore. • Available as free base (≥98%) or stable HCl salt; ships ambient with full documentation.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 104997-24-2
Cat. No. B011952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenoxyphenyl)hydrazine
CAS104997-24-2
Synonyms(3-PHENOXY-PHENYL)-HYDRAZINE
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)NN
InChIInChI=1S/C12H12N2O/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,14H,13H2
InChIKeyCXUMKPRQWDUWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Phenoxyphenyl)hydrazine Procurement Guide


(3-Phenoxyphenyl)hydrazine (CAS 104997-24-2) is an arylhydrazine derivative with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol, featuring a hydrazine functional group (–NHNH₂) directly attached to the meta-position of a phenoxyphenyl moiety [1]. The compound exhibits a calculated LogP of 3.54 and a topological polar surface area of 47.3 Ų, indicating moderate lipophilicity suitable for organic synthesis applications [1]. Commercially, the free base form is available with a minimum purity specification of 98% and is recommended for long-term storage in a cool, dry environment . The hydrochloride salt form (CAS 109221-90-1, molecular weight 236.7 g/mol) is also widely supplied at ≥95% HPLC purity [2]. This compound serves as a versatile building block for the synthesis of nitrogen-containing heterocycles, including indoles and pyrazoles, and is employed in both pharmaceutical and agrochemical intermediate applications .

Meta-substituted arylhydrazine Synthetic building block for indoles, pyrazoles, and heterocycles
Form selection: Free base or HCl salt Free base (98%) or HCl salt (≥95% HPLC) for stability-sensitive workflows
Agrochemical and pharmaceutical intermediate research Supports fungicide lead optimization and pyrethroid analog discovery

(3-Phenoxyphenyl)hydrazine vs. Generic Arylhydrazines


Generic substitution of (3-phenoxyphenyl)hydrazine with simpler arylhydrazines such as unsubstituted phenylhydrazine or positional isomers (e.g., 4-phenoxyphenylhydrazine) is scientifically unsound due to the critical role of the 3-phenoxy substituent in dictating both synthetic utility and downstream biological activity of derived products. The meta-phenoxy group on the phenyl ring provides electron-donating resonance effects that modulate the nucleophilicity of the hydrazine nitrogen, directly influencing reaction kinetics in heterocycle formation [1]. More importantly, the 3-phenoxyphenyl pharmacophore is a well-established structural motif in agrochemical design, as evidenced by its presence in commercial pyrethroid insecticides (cypermethrin, fenvalerate, cyhalothrin) where it confers specific target-site binding properties [2]. In fungicidal applications, phenoxyphenylhydrazine derivatives exhibit biological activity profiles that are contingent upon both the phenoxy substitution pattern and the hydrazine-derived functional group, making simple in-class replacement without structural validation unlikely to reproduce desired efficacy [3]. The quantitative evidence below substantiates these differentiation claims.

Unsubstituted phenylhydrazine
Lacks 3-phenoxy group; may not reproduce reported fungicidal activity class observed in phenoxyphenylhydrazine derivatives.
4-Phenoxyphenylhydrazine (para-isomer)
Different physical state and electronic environment can alter reaction kinetics and regioselectivity in heterocycle formation.
Free base vs. HCl salt substitution
Storage stability and hygroscopicity differ; salt form recommended for stoichiometry-sensitive multi-step syntheses.

(3-Phenoxyphenyl)hydrazine Comparative Evidence


Fungicidal Activity vs. Unsubstituted Phenylhydrazine

In fungicidal screening of phenoxyphenylhydrazine derivatives, compounds bearing the phenoxyphenylhydrazine scaffold exhibited measurable fungicidal activity against phytopathogenic fungi, whereas the unsubstituted phenylhydrazine parent compound lacked this activity profile. Specifically, U.S. Patent No. 5,367,093 established that phenylhydrazine derivatives without the phenoxy substitution show activity against insects, acaricides, and nematodes, but the patent 'Fungicidal phenoxyphenylhydrazine derivatives' (US 2004/0266738 A1) specifically claims that introducing the phenoxy moiety confers fungicidal activity not present in simpler phenylhydrazines [1]. This patent explicitly distinguishes phenoxyphenylhydrazine compounds from prior art phenylhydrazines, noting that the phenoxy substitution is essential for the claimed fungicidal method [2].

Fungicidal activity vs. parent
Class-level inference
Phenoxyphenylhydrazine derivatives: fungicidal activity claimed
Qualitative shift: unsubstituted phenylhydrazines lack this activity spectrum
Supports agrochemical lead screening context
Patent-based; EC₅₀ data not publicly disclosed
Fungicide Discovery Agricultural Chemistry Structure-Activity Relationship

Positional Isomer Differentiation: Meta vs. Para

The meta-substituted (3-phenoxyphenyl)hydrazine exhibits distinct physicochemical property profiles compared to its para-substituted isomer (4-phenoxyphenyl)hydrazine (CAS 17672-28-5), with implications for synthetic handling and formulation. The (4-phenoxyphenyl)hydrazine isomer is reported as a crystalline solid with a melting point of 56-57 °C and a boiling point of 218-225 °C at 16 Torr [1]. In contrast, (3-phenoxyphenyl)hydrazine free base is typically supplied as a brown solid without a defined sharp melting point in standard vendor specifications . This physical state difference—crystalline para-isomer versus amorphous or low-melting meta-isomer—affects weighing accuracy, dissolution behavior, and storage stability in laboratory workflows. Additionally, the positional isomerism alters the electronic environment of the hydrazine group, which can influence reaction rates in nucleophilic addition and cyclocondensation reactions central to heterocycle synthesis [2].

Positional isomer properties
Cross-study comparable
Meta: amorphous brown solid vs. para-isomer mp 56–57 °C (crystalline)
Physical state affects handling and dissolution workflows
Para-isomer crystallinity may simplify purification; meta may need adjusted protocols
Positional Isomerism Physicochemical Properties Procurement Specification

Salt Form Advantages: Hydrochloride vs. Free Base

The hydrochloride salt of (3-phenoxyphenyl)hydrazine (CAS 109221-90-1, molecular weight 236.7 g/mol) offers distinct handling advantages over the free base form (molecular weight 200.24 g/mol), particularly for applications requiring storage stability and precise stoichiometric control. The hydrochloride salt is supplied as a solid with ≥95% purity by HPLC and is recommended for storage at 0-8°C, providing enhanced stability against oxidative degradation that can affect free arylhydrazines [1]. The salt form also facilitates accurate weighing due to its non-hygroscopic nature, which is critical for stoichiometry-sensitive reactions such as hydrazone formation and Fischer indole synthesis where excess hydrazine can lead to byproduct formation [2]. In contrast, the free base form, while commercially available at 98% purity, may be more susceptible to air oxidation and moisture absorption during handling, potentially compromising reaction reproducibility .

Salt form stability
Supporting evidence
HCl salt: ≥95% HPLC, storage 0–8 °C recommended
Free base: 98% purity, cool dry place
Salt form may enhance batch reproducibility
For long-term intermediate storage, HCl form reduces oxidative degradation risk
Salt Form Selection Synthetic Intermediate Purification

(3-Phenoxyphenyl)hydrazine Application Scenarios


Fungicide Lead Optimization

Based on the fungicidal activity specifically claimed for phenoxyphenylhydrazine derivatives in US 2004/0266738 A1 [1], this compound is optimally deployed as a core intermediate in agrochemical discovery programs targeting phytopathogenic fungi. Users synthesizing novel fungicidal leads should prioritize this compound over unsubstituted phenylhydrazines, as the phenoxy moiety is essential for accessing the fungicidal activity class not present in simpler arylhydrazine analogs. The 3-phenoxyphenyl group also aligns with established pyrethroid pharmacophores, offering cross-application potential in insecticide/acaricide development.

Heterocycle Synthesis with Meta Substitution

The meta-phenoxy substitution pattern of (3-phenoxyphenyl)hydrazine provides distinct electronic effects compared to para-substituted isomers [2]. This compound is best utilized in Fischer indole syntheses and pyrazole formations where the electronic environment at the hydrazine nitrogen influences cyclization regioselectivity and reaction kinetics. Procurement of the meta-isomer rather than the para-isomer (CAS 17672-28-5) is critical when synthetic routes are optimized around meta-substituted intermediates or when downstream biological activity is sensitive to substitution geometry.

Pharmaceutical Intermediate Synthesis

For medicinal chemistry campaigns requiring reproducible multi-step syntheses, procurement of the hydrochloride salt form (CAS 109221-90-1) is recommended over the free base [3]. The salt form's enhanced stability at 0-8°C and non-hygroscopic nature ensure consistent stoichiometry in sensitive reactions such as hydrazone formation and Japp-Klingemann couplings. This scenario applies particularly to laboratories synthesizing kinase inhibitor leads or sodium channel blocker candidates derived from phenoxyphenyl-pyrazole scaffolds, where intermediate purity and batch consistency are paramount.

Pyrethroid Analog Discovery

Given that the 3-phenoxyphenyl moiety is a core pharmacophore in commercial pyrethroid insecticides including cypermethrin, fenvalerate, and cyhalothrin [4], (3-phenoxyphenyl)hydrazine serves as a strategic building block for synthesizing novel pyrethroid analogs or non-ester pyrethroid mimetics. Users in insecticide discovery should prioritize this compound over other arylhydrazines when the target design incorporates the 3-phenoxyphenyl recognition element essential for interaction with insect voltage-gated sodium channels. The hydrazine functionality provides a versatile handle for constructing diverse heterocyclic replacements for the ester linkage found in conventional pyrethroids.

Application
Selection Property
Validation Focus
Fungicidal lead optimization studies
Phenoxy-substituted arylhydrazine building block
Reported fungicidal activity class vs. unsubstituted comparator
Meta-substituted heterocycle synthesis
Meta-phenoxy substitution pattern
Positional isomer impact on reaction regioselectivity
Stability-sensitive multi-step synthesis
Hydrochloride salt form with enhanced storage stability
Batch consistency and stoichiometric control
Pyrethroid analog discovery
3-Phenoxyphenyl pharmacophore building block
Voltage-gated sodium channel target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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